Potassium chlorate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

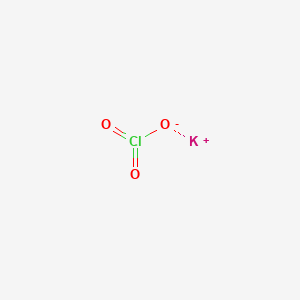

Potassium chlorate is an inorganic compound with the molecular formula KClO₃. In its pure form, it appears as a white crystalline solid. This compound is known for its strong oxidizing properties and has been widely used in various industrial applications, including safety matches, fireworks, and as a disinfectant .

Synthetic Routes and Reaction Conditions:

-

Liebig Process: This is the most common industrial method for producing this compound. In this process, chlorine gas is passed into hot calcium hydroxide, forming calcium chlorate. Potassium chloride is then added to precipitate this compound: [ 6 \text{Ca(OH)}_2 + 6 \text{Cl}_2 \rightarrow \text{Ca(ClO}_3\text{)}_2 + 5 \text{CaCl}_2 + 6 \text{H}_2\text{O} ] [ \text{Ca(ClO}_3\text{)}_2 + 2 \text{KCl} \rightarrow 2 \text{KClO}_3 + \text{CaCl}_2 ]

-

Electrolysis Method: this compound can also be produced by the electrolysis of potassium chloride. This method involves using carbon, platinum, or mixed metal oxide as the anode and titanium as the cathode in an aqueous solution of potassium chloride .

Types of Reactions:

-

Oxidation: this compound is a strong oxidizing agent. It decomposes upon heating to release oxygen gas and form potassium chloride: [ 2 \text{KClO}_3 \rightarrow 2 \text{KCl} + 3 \text{O}_2 ]

-

Reduction: In the presence of a reducing agent, this compound can be reduced to potassium chloride.

-

Decomposition: When heated in the presence of a catalyst like manganese dioxide, this compound decomposes more readily: [ 2 \text{KClO}_3 \xrightarrow{\text{MnO}_2} 2 \text{KCl} + 3 \text{O}_2 ]

Common Reagents and Conditions:

Catalysts: Manganese dioxide is commonly used to catalyze the decomposition of this compound.

Temperature: Decomposition typically occurs at temperatures above 400°C.

Major Products:

- Potassium Chloride (KCl)

- Oxygen Gas (O₂)

作用机制

Target of Action

Potassium chlorate (KClO3) is a compound that primarily targets combustible materials . It is a strong oxidizing agent, meaning it readily donates oxygen in reactions .

Mode of Action

The mode of action of this compound involves the liberation of oxygen. When ignited, this compound decomposes to produce potassium chloride and oxygen . This oxygen can then react with other substances. For example, in safety matches, the liberated oxygen ignites the combustible substances in the match head .

Biochemical Pathways

This compound doesn’t directly interact with biological pathways in the human body. For instance, potassium channels play a role in controlling biochemical pathways that regulate cell proliferation .

Pharmacokinetics

Potassium chloride, a related compound, is used in medicine to treat hypokalemia . Its absorption, distribution, metabolism, and excretion (ADME) properties would be determined by factors such as dosage form and patient-specific characteristics .

Result of Action

The primary result of this compound’s action is the production of oxygen and the subsequent ignition of combustible materials . In a biological context, the potassium and chloride ions could potentially affect various cellular processes, but the specific effects would depend on the concentrations and the specific biological system involved .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals. For example, the decomposition of this compound is a thermal process that occurs at temperatures between 150-300°C . Additionally, the presence of a catalyst like manganese dioxide can facilitate the decomposition of this compound .

科学研究应用

Potassium chlorate has a wide range of applications in scientific research:

- Chemistry: It is used as an oxidizing agent in various chemical reactions and in the preparation of oxygen in laboratories.

- Biology: this compound is used in the induction of flowering in certain plants, such as longan, by promoting floral induction .

- Medicine: It has been used as a disinfectant in medical mouthwashes and dentifrices .

- Industry: this compound is used in the production of safety matches, fireworks, and explosives. It is also used in oxygen candles and chemical oxygen generators .

相似化合物的比较

- Sodium Chlorate (NaClO₃)

- Potassium Perchlorate (KClO₄)

- Potassium Chlorite (KClO₂)

- Potassium Nitrate (KNO₃)

Comparison:

- Oxidizing Strength: Potassium chlorate is a strong oxidizing agent, similar to sodium chlorate and potassium perchlorate. potassium perchlorate is more stable and less reactive than this compound.

- Applications: While this compound is widely used in safety matches and fireworks, potassium perchlorate is preferred in applications requiring greater stability, such as in pyrotechnics and propellants .

This compound stands out due to its balance of strong oxidizing properties and relatively easy decomposition, making it suitable for a variety of industrial and scientific applications.

属性

CAS 编号 |

3811-04-9 |

|---|---|

分子式 |

ClHKO3 |

分子量 |

123.56 g/mol |

IUPAC 名称 |

potassium;chlorate |

InChI |

InChI=1S/ClHO3.K/c2-1(3)4;/h(H,2,3,4); |

InChI 键 |

LVEGNRYEXNXVGQ-UHFFFAOYSA-N |

杂质 |

Potassium chlorate contains at least 99% KClO3 ... . |

SMILES |

[O-]Cl(=O)=O.[K+] |

规范 SMILES |

OCl(=O)=O.[K] |

沸点 |

400 °C (decomposes) |

颜色/形态 |

Colorless, lustrous crystals or white granules or powder White monoclinic crystals |

密度 |

2.34 at 68 °F (USCG, 1999) 2.32 g/cu cm 2.3 g/cm³ |

熔点 |

680 °F (USCG, 1999) 368 °C |

Key on ui other cas no. |

3811-04-9 |

物理描述 |

Potassium chlorate appears as a white crystalline solid. Forms a very flammable mixture with combustible materials. Mixture may be explosive if combustible material is very finely divided. Mixture may be ignited by friction. Contact with strong sulfuric acid may cause fires or explosions. May spontaneously decompose and ignite when mixed with ammonium salts. May explode under prolonged exposure to heat or fire. Used to make matches, paper, explosives, and many other uses. Potassium chlorate, aqueous solution appears as a colorless liquid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals. Ignites organic materials upon contact . DryPowder COLOURLESS CRYSTALS OR WHITE POWDER. |

Pictograms |

Oxidizer; Irritant; Environmental Hazard |

相关CAS编号 |

7790-93-4 (Parent) |

保质期 |

Stable under ordinary conditions of use and storage. |

溶解度 |

8.61 g/100 g water at 25 °C 1 g dissolves slowly in 16.5 ml water, 1.8 ml boiling water, about 50 ml glycerol; almost insol in alcohol SLIGHTLY SOL IN LIQUID AMMONIA; INSOL IN ACETONE; SOL IN ALKALIES In water, 70,000 mg/L at 25 °C Solubility in water, g/100ml: 7.3 |

同义词 |

chloric acid chloric acid, potassium salt potassium chlorate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

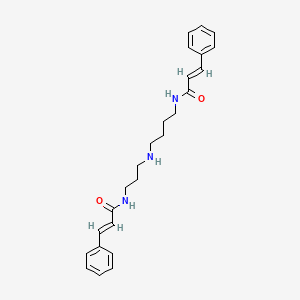

![(E)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid](/img/structure/B1238824.png)

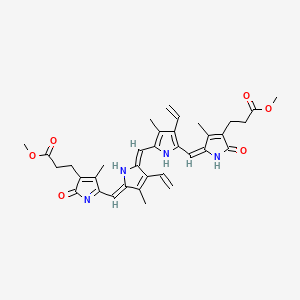

![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl(propanoyl)amino]propanoate](/img/structure/B1238825.png)

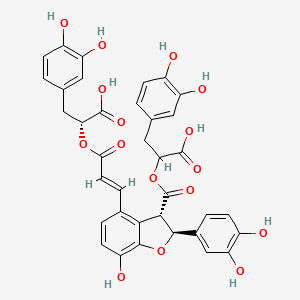

![3-(4-((E)-2-[4-(Didecylamino)phenyl]ethenyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B1238828.png)

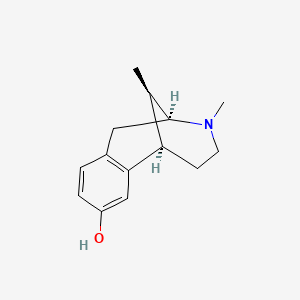

![2-((5E)-5-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)ethanesulfonic acid](/img/structure/B1238844.png)